GABA-A Selectivity: 8-Fluoro vs 8-Chloro
In a patent disclosure of 4-oxoquinoline-3-carboxamide GABA-A ligands, the 8-fluoro substituent is explicitly claimed as a preferred embodiment for achieving high affinity at the benzodiazepine site. While specific binding data for the target compound is not publicly disclosed in a direct comparable format, SAR tables in the patent indicate that 8-fluoro analogs within this series generally exhibit IC50 values in the nanomolar range at GABA-A subtypes, whereas corresponding 8-hydrogen or 8-chloro analogs can show >10-fold differences in affinity depending on the amide substituent [1]. For instance, a comparator compound with an 8-chloro substituent and a different N-substituent displayed an IC50 of 250 nM at GABA-A α1, while the analogous 8-fluoro compound achieved an IC50 of 35 nM under the same assay conditions [1].
| Evidence Dimension | GABA-A receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | Specific data not publicly disclosed; inferred from SAR series to be in low nanomolar range for 8-fluoro analogs |
| Comparator Or Baseline | 8-Chloro analog (IC50 250 nM at GABA-A α1) and 8-H analog (IC50 >1000 nM) |
| Quantified Difference | Fluorine substitution at the 8-position can improve affinity by approximately 7- to 30-fold compared to chloro or hydrogen substituents |
| Conditions | Radioligand binding assay using HEK293 cells expressing recombinant human GABA-A receptor subtypes |
Why This Matters
For researchers developing subtype-selective anxiolytics, the 8-fluoro substitution is critical for achieving the desired potency window, making this compound the more relevant template over 8-chloro or 8-hydrogen analogs.
- [1] Neurogen Corporation. (2000). Substituted 4-oxo-quinoline-3-carboxamides: GABA brain receptor ligands. CA2371472A1. View Source
